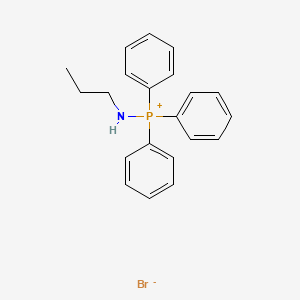![molecular formula C9H8N2OS B13142791 1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)
1-(2-Aminobenzo[d]thiazol-7-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminobenzo[d]thiazol-7-yl)ethanone is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has shown potential in various biological and chemical applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminobenzo[d]thiazol-7-yl)ethanone typically involves the reaction of 2-aminobenzothiazole with acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminobenzo[d]thiazol-7-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits neuroprotective properties and has been shown to protect against neuronal injury in vivo.
Medicine: Potential use as a vasodilator and in lowering blood pressure.
Industry: Used in the development of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Neuroprotection: It is believed to interact with neuronal receptors and enzymes, thereby protecting neurons from injury.
Vasodilation: The compound may act on vascular smooth muscle cells, causing them to relax and dilate blood vessels.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 1-(2-Aminobenzo[d]thiazol-7-yl)ethanone.
Benzothiazole: The parent compound of the benzothiazole family.
Thiazole: A simpler heterocyclic compound containing sulfur and nitrogen.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its ability to act as a neuroprotectant and vasodilator sets it apart from other benzothiazole derivatives .
Properties
Molecular Formula |
C9H8N2OS |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
1-(2-amino-1,3-benzothiazol-7-yl)ethanone |
InChI |
InChI=1S/C9H8N2OS/c1-5(12)6-3-2-4-7-8(6)13-9(10)11-7/h2-4H,1H3,(H2,10,11) |
InChI Key |
COUITQWWZWBKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



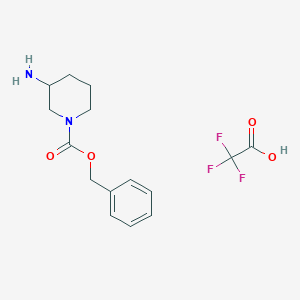
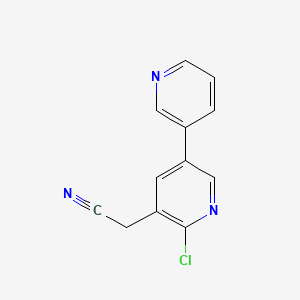
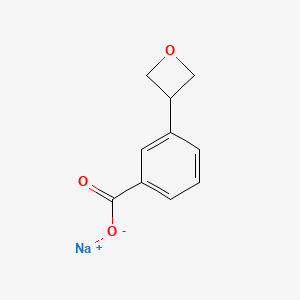
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)
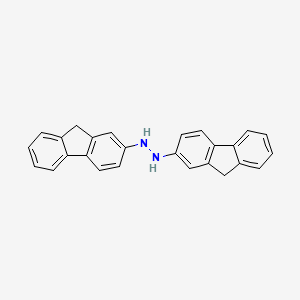

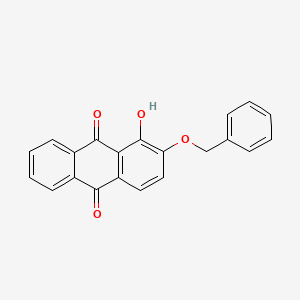
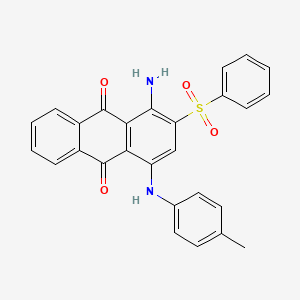
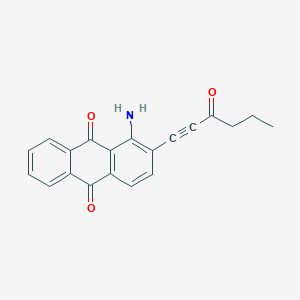
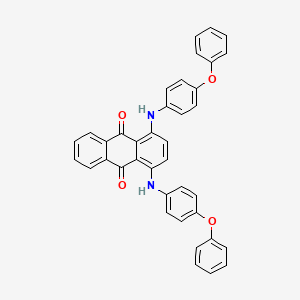
![4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13142756.png)
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
